

understanding the structure of farnesylcysteine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Farnesylcysteine*

Cat. No.: *B1623977*

[Get Quote](#)

An In-depth Technical Guide on the Core Structure of **Farnesylcysteine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesylcysteine is a crucial post-translationally modified amino acid involved in a multitude of cellular signaling pathways. This guide provides a comprehensive technical overview of its core structure, its role in key biological processes, and the experimental methodologies used for its study. Detailed protocols for its synthesis and analysis are provided, along with quantitative data and visual representations of its function in signaling cascades. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the biological significance and therapeutic potential of **farnesylcysteine** and its related pathways.

Core Structure and Chemical Properties

Farnesylcysteine is a derivative of the amino acid cysteine, where a 15-carbon isoprenoid, the farnesyl group, is attached to the sulfur atom of the cysteine residue through a stable thioether linkage.[1] The systematic IUPAC name for the most common isomer is (2R)-2-amino-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid.[2]

The farnesyl group is a hydrophobic moiety, which plays a critical role in anchoring farnesylated proteins to cellular membranes, a process essential for their biological function.[3][4] The double bonds at the 2- and 6-positions of the farnesyl group typically exist in the (E,E)-configuration.[2][5] The cysteine residue maintains its L-stereochemistry.[5]

Physicochemical Properties

A summary of the key physicochemical properties of **farnesylcysteine** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₃₁ NO ₂ S	[2][5][6]
Molecular Weight	325.51 g/mol	[2][5][6]
CAS Number	68000-92-0	[2][5][7]
pKa	2.08 ± 0.10 (Predicted)	[5]
Physical Description	Solid	[2]

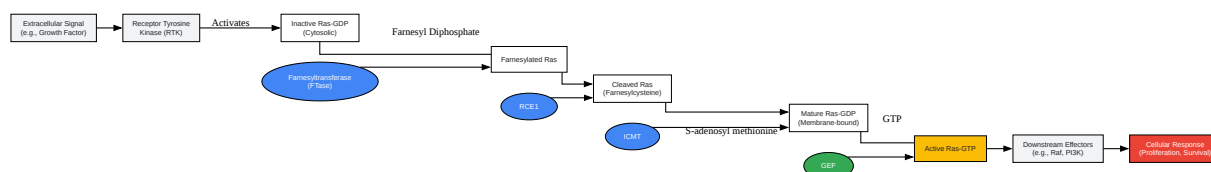
Table 1: Physicochemical Properties of **Farnesylcysteine**

Role in Cellular Signaling Pathways

Farnesylation, the attachment of a farnesyl group to a cysteine residue within a "CaaX" box motif at the C-terminus of a protein, is a critical post-translational modification that governs the localization and function of numerous signaling proteins.[3][8] **Farnesylcysteine** is the resulting modified amino acid following the initial farnesylation step and subsequent proteolytic cleavage of the "-aaX" tripeptide.[1][9]

The Ras Signaling Pathway

The Ras family of small GTPases are key regulators of cellular proliferation, differentiation, and survival.[10][11] Their proper function is contingent on their localization to the plasma membrane, which is mediated by farnesylation.[10][12] Mutations in Ras genes are prevalent in many human cancers, making the enzymes involved in its farnesylation pathway attractive targets for anti-cancer therapies.[10]

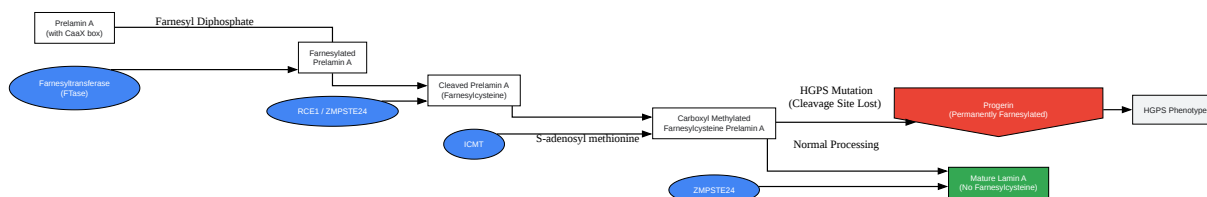


[Click to download full resolution via product page](#)

Figure 1: The Ras Signaling Pathway and the Role of Farnesylation.

Prelamin A Processing and Progeria

Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare genetic disorder characterized by accelerated aging.[4] It is caused by a mutation in the LMNA gene, leading to the production of a truncated and permanently farnesylated form of prelamin A, called progerin.[4][5] The accumulation of progerin at the nuclear lamina disrupts nuclear architecture and function, leading to the premature aging phenotype.[4][13] Understanding the processing of prelamin A, which involves the formation of a **farnesylcysteine** residue, is crucial for developing therapies for HGPS, such as farnesyltransferase inhibitors.[9][14]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Solid-phase synthesis of prenylcysteine analogs - PMC [pmc.ncbi.nlm.nih.gov]
2. A rapid and simple HPLC-UV method for the determination of inhibition characteristics of farnesyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state - PMC [pmc.ncbi.nlm.nih.gov]
4. pnas.org [pnas.org]
5. Permanently Farnesylated Prelamin A, Progeria and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
6. researchgate.net [researchgate.net]
7. Farnesylthiosalicylic acid inhibits mammalian target of rapamycin (mTOR) activity both in cells and in vitro by promoting dissociation of the mTOR-raptor complex - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 8. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Protein Prenylation in Progeria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OBM Genetics | The Significance of Key Proteins in the RAS Signaling Pathway: Implications for Cancer and Therapeutic Targets [lidsen.com]
- 12. researchgate.net [researchgate.net]
- 13. ojs.library.ubc.ca [ojs.library.ubc.ca]
- 14. Farnesyltransferase inhibition in HGPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [understanding the structure of farnesylcysteine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1623977#understanding-the-structure-of-farnesylcysteine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com